![molecular formula C22H38BN3O4 B1484805 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1092564-22-1](/img/structure/B1484805.png)
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
This compound is also known as tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxylate . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring attached to a carboxylic acid ester group. It also contains a pyrazole ring attached to a boronic ester group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a complex structure with multiple functional groups, which can influence its physical and chemical properties .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it is used in the production of crizotinib , an anticancer drug . The tert-butyl ester group in the compound provides a protective function during the synthesis process, allowing for subsequent reactions to occur at other sites of the molecule without affecting the integrity of the piperidine moiety.
Crystallography and Structural Analysis
The compound’s crystal structure has been studied, providing insights into its molecular conformation and stability. Such studies are crucial for understanding the compound’s reactivity and potential as a building block in crystal engineering . The detailed crystallographic data can aid in the design of new materials with desired physical properties.
Density Functional Theory (DFT) Studies
DFT studies have been conducted to explore the electronic structure of the compound. These studies help predict reactivity patterns and understand the compound’s behavior in various chemical environments . The molecular electrostatic potential and frontier molecular orbitals obtained from DFT calculations are valuable for designing molecules with specific electronic properties.
Suzuki-Miyaura Cross-Coupling Reactions
The compound contains a dioxaborolane moiety that is essential for Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds, making the compound a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Drug Carrier Construction
Borate ester bonds present in the compound are utilized in constructing stimulus-responsive drug carriers . These carriers can respond to microenvironmental changes such as pH, glucose, and ATP levels, enabling controlled drug release. The compound’s versatility allows for its use in loading and delivering a variety of therapeutic agents, including insulin and genes .
Fluorescent Probes and Enzyme Inhibitors
Organoboron compounds like this one can serve as fluorescent probes for detecting biological molecules or ions. They are also used as enzyme inhibitors, offering potential applications in the treatment of diseases such as cancer and microbial infections .
Future Directions
The compound’s potential for future research and applications is vast due to its role as an intermediate in the synthesis of many biologically active compounds .
Relevant Papers Several papers have been published on this compound, discussing its synthesis, structure, and potential applications . These papers provide valuable insights into the compound’s properties and potential uses.
properties
IUPAC Name |
tert-butyl 4-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38BN3O4/c1-15-18(23-29-21(6,7)22(8,9)30-23)16(2)26(24-15)14-17-10-12-25(13-11-17)19(27)28-20(3,4)5/h17H,10-14H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQUSUKGUZAPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3CCN(CC3)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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